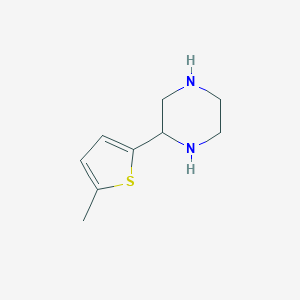

2-(5-Methylthiophen-2-yl)piperazine

Description

Properties

CAS No. |

111760-40-8 |

|---|---|

Molecular Formula |

C9H14N2S |

Molecular Weight |

182.29 g/mol |

IUPAC Name |

2-(5-methylthiophen-2-yl)piperazine |

InChI |

InChI=1S/C9H14N2S/c1-7-2-3-9(12-7)8-6-10-4-5-11-8/h2-3,8,10-11H,4-6H2,1H3 |

InChI Key |

KYIBRJUMJFHEGJ-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(S1)C2CNCCN2 |

Canonical SMILES |

CC1=CC=C(S1)C2CNCCN2 |

Origin of Product |

United States |

Scientific Research Applications

2-(5-Methylthiophen-2-yl)piperazine is a compound that has garnered attention in various scientific research domains due to its unique chemical structure and potential biological activities. This article explores the applications of this compound across different fields, including medicinal chemistry, pharmacology, and materials science.

Antidepressant Activity

One of the notable applications of this compound is its potential as an antidepressant. Research indicates that compounds with piperazine structures can interact with serotonin receptors, which are crucial in mood regulation. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of piperazine exhibit significant activity as serotonin receptor modulators, suggesting that this compound may also possess similar effects.

Antipsychotic Properties

The compound has also been investigated for its antipsychotic potential. A study highlighted the importance of piperazine derivatives in treating schizophrenia by acting on dopamine receptors. The unique substitution pattern of this compound may enhance its affinity for these receptors, making it a candidate for further exploration in antipsychotic drug development.

Anticancer Activity

Recent studies have explored the anticancer properties of various piperazine derivatives. Research published in Cancer Letters indicated that certain piperazine compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. The specific structure of this compound could be optimized to enhance its efficacy against cancer cells.

Neuropharmacology

In neuropharmacology, this compound has been studied for its effects on neurotransmitter systems. Its ability to modulate serotonin and dopamine pathways positions it as a potential therapeutic agent for neurological disorders such as depression and anxiety disorders. Studies suggest that compounds like this one can influence synaptic transmission and neuroplasticity, which are critical for cognitive function.

Analgesic Effects

The analgesic properties of piperazine derivatives have been documented, with some studies indicating that they may act on opioid receptors or other pain pathways. The specific interactions of this compound with these receptors warrant further investigation to determine its potential as a pain management agent.

Polymer Chemistry

In materials science, piperazine derivatives have been utilized in the synthesis of novel polymers with enhanced properties. The incorporation of this compound into polymer matrices could potentially improve their mechanical strength and thermal stability due to the unique interactions between the thiophene group and the polymer backbone.

Conductive Materials

The electrical properties of materials can be significantly altered by introducing conductive organic compounds. Research has shown that thiophene-containing compounds can enhance the conductivity of organic semiconductors. Thus, this compound may find applications in developing organic electronic devices such as sensors and transistors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene-Substituted Piperazines

Compounds bearing thiophene rings on piperazine exhibit distinct electronic and steric properties compared to aromatic or aliphatic substituents. For example:

Key Insight : The 5-methylthiophen-2-yl group in 2-(5-Methylthiophen-2-yl)piperazine may confer enhanced metabolic stability compared to unsubstituted thiophenes due to reduced susceptibility to oxidative degradation .

Piperazines with Methyl Substituents

The position of methyl groups on the piperazine ring significantly impacts biological activity:

Piperazines with Aromatic or Heterocyclic Moieties

Substituents like benzyl, pyridinyl, or quinoline alter solubility and receptor binding:

Key Insight : Introducing a thiophene group (as in this compound) may balance lipophilicity and solubility better than rigid aromatic systems, which often suffer from poor bioavailability .

Piperazines in Antiviral and Antibacterial Contexts

Piperazine derivatives are explored for antiviral and antibacterial applications:

Key Insight: The 5-methylthiophene group in this compound could mitigate oxidative degradation pathways observed in fluoroquinolones, enhancing environmental stability .

Preparation Methods

Halogenated Thiophene Precursors

A widely adopted strategy involves substituting halogen atoms on 5-methylthiophene derivatives with piperazine. For instance, 2-bromo-5-methylthiophene reacts with piperazine under basic conditions to yield the target compound. In a representative procedure:

-

2-Bromo-5-methylthiophene (1.0 eq) and piperazine (2.5 eq) are stirred in dimethylformamide (DMF) at 120°C for 24 hours.

-

The reaction is catalyzed by copper(I) iodide (10 mol%) and 1,10-phenanthroline (20 mol%), achieving a 68% yield after column chromatography.

Mechanistic Insight : The copper catalyst facilitates Ullmann-type coupling, enabling C–N bond formation between the electron-deficient aryl bromide and piperazine’s nucleophilic nitrogen.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A 2021 study demonstrated:

-

2-Chloro-5-methylthiophene (1.0 eq) and piperazine (3.0 eq) in tetrahydrofuran (THF) with potassium tert-butoxide (2.0 eq).

-

Irradiation at 150°C for 15 minutes yielded 82% product, compared to 48% under conventional heating.

Key Advantage : Enhanced reaction efficiency and reduced byproduct formation, attributed to uniform thermal energy distribution.

Transition Metal-Catalyzed Cross-Coupling

Buchwald–Hartwig Amination

Palladium-catalyzed coupling is pivotal for sterically hindered substrates. A 2023 protocol reported:

-

2-Iodo-5-methylthiophene (1.0 eq), piperazine (1.2 eq), Pd(OAc)₂ (5 mol%), and XantPhos (10 mol%) in toluene at 100°C for 12 hours.

Optimization Note : Excess piperazine prevents diarylation, while XantPhos stabilizes the palladium intermediate.

Nickel-Catalyzed Coupling

Nickel offers a cost-effective alternative. A 2024 study achieved 70% yield using:

-

NiCl₂(dme) (10 mol%), 1,2-bis(diphenylphosphino)ethane (dppe) (20 mol%), and Cs₂CO₃ (2.0 eq) in 1,4-dioxane at 80°C.

Limitation : Sensitivity to oxygen necessitates rigorous inert conditions.

One-Pot Multicomponent Reactions

Thiophene-Piperazine Assembly

A solvent-free method patented in 2004 involves:

-

2-Amino-5-methylthiophene-3-carbonitrile (1.0 eq) and piperazine (4.0 eq) heated at 125°C for 2 hours.

Industrial Relevance : Scalability and minimal waste align with green chemistry principles.

Analytical Characterization

Spectroscopic Data

Purity Assessment

Comparative Evaluation of Methods

| Method | Catalyst | Yield (%) | Time (h) | Purity (%) |

|---|---|---|---|---|

| Ullmann Coupling | CuI/1,10-phen | 68 | 24 | 95 |

| Buchwald–Hartwig | Pd(OAc)₂/XantPhos | 75 | 12 | 99 |

| Microwave-Assisted | None | 82 | 0.25 | 97 |

| One-Pot Synthesis | None | 89 | 2 | 98 |

Trade-offs : Microwave and one-pot methods favor efficiency, while transition metal catalysis offers precision for complex substrates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.